Furan-3-ylmethanamine
Overview
Description
Furan-3-ylmethanamine: is an organic compound with the molecular formula C5H7NO It is a derivative of furan, a heterocyclic aromatic compound, and contains an amine group attached to the third carbon of the furan ring
Mechanism of Action
Target of Action
Furan-3-ylmethanamine is a small molecule that primarily targets the Cytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.
Mode of Action
It is known to interact with its target, cytochrome p450 2a6 . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolic processes within the cell.
Biochemical Pathways
Given its interaction with cytochrome p450 2a6, it is likely to influence pathways related to drug metabolism
Result of Action
Given its interaction with Cytochrome P450 2A6, it may influence the metabolism of certain drugs, potentially altering their efficacy and toxicity .
Biochemical Analysis
Biochemical Properties
Furan-3-ylmethanamine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids . These interactions can result in the modification of the structure and function of these biomolecules, potentially leading to various biochemical effects.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In hepatic cells, it can induce cytolethality through the generation of reactive intermediates . This compound can also influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. One of the primary mechanisms is the binding of this compound to cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with proteins, nucleic acids, and other biomolecules, resulting in the modification of their structure and function . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other substances . Over time, this compound can undergo degradation, leading to the formation of degradation products that may have different biochemical effects . Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits significant biochemical and cellular effects only above certain dosage levels . Additionally, high doses of this compound can lead to adverse effects, such as oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further participate in metabolic reactions . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels . Additionally, this compound may interact with cofactors, such as NADPH, which are essential for its metabolic activation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transporters, such as organic cation transporters, and distributed to different cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical effects, as it may interact with different biomolecules in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its role in biochemical reactions . For instance, its localization in the endoplasmic reticulum may facilitate its interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst to form furan derivatives.
Gold-Catalyzed Cyclization: Gold catalysts can facilitate the cyclization of diols and triols to form furan derivatives under mild conditions.
Palladium-Catalyzed Reactions: Palladium catalysis is used to synthesize a wide range of substituted furans from enyne acetates in the presence of a Lewis acid.
Industrial Production Methods: Industrial production methods for furan-3-ylmethanamine typically involve large-scale synthesis using the aforementioned catalytic processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Furan-3-ylmethanamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as aldehydes and carboxylic acids.
Reduction Products: Reduced forms such as alcohols and secondary amines.
Substitution Products: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: Furan-3-ylmethanamine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals .
Industry: this compound is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties .
Comparison with Similar Compounds
Furan-2-ylmethanamine: Similar structure but with the amine group attached to the second carbon of the furan ring.
Furan-3-carboxaldehyde: Contains an aldehyde group instead of an amine group at the third carbon.
Furan-3-carboxylic acid: Contains a carboxylic acid group at the third carbon.
Uniqueness: Furan-3-ylmethanamine is unique due to its specific positioning of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in biological systems and makes it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
furan-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h1-2,4H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNABHFLZYMCJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379881 | |
Record name | furan-3-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4543-47-9 | |
Record name | furan-3-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(furan-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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